Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-
Overview
Description
2-chloro-4-(thiophen-2-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that features a unique structure combining thiophene and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 2-chloro-4-(thiophen-2-yl)thieno[3,2-d]pyrimidine typically involves multiple steps, including cyclization, chlorination, and nucleophilic substitution. One common method starts with the reaction of methyl 3-aminothiophene-2-carboxylate with urea, followed by cyclization to form the thieno[3,2-d]pyrimidine core. Chlorination is then carried out using reagents like phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 2-position. Finally, nucleophilic substitution with thiophene derivatives completes the synthesis .
Chemical Reactions Analysis
2-chloro-4-(thiophen-2-yl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the pyrimidine ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include phosphorus oxychloride (POCl3) for chlorination, sodium hydride (NaH) for deprotonation, and various nucleophiles for substitution reactions. Major products formed from these reactions include substituted thieno[3,2-d]pyrimidines and their derivatives .
Scientific Research Applications
2-chloro-4-(thiophen-2-yl)thieno[3,2-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique electronic properties.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and kinase-inhibiting properties.
Industry: It is utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-4-(thiophen-2-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain kinases, which are enzymes involved in cell signaling and regulation. By binding to the active site of these kinases, the compound can disrupt their activity, leading to potential therapeutic effects such as anti-cancer activity .
Comparison with Similar Compounds
2-chloro-4-(thiophen-2-yl)thieno[3,2-d]pyrimidine can be compared with other similar compounds, such as:
2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine: This compound also features a pyrimidine core with thiophene substitution but includes a nitrophenoxy group, which may alter its biological activity.
2-chloro-1,3-pyrimidine: A simpler pyrimidine derivative that lacks the thiophene ring, making it less complex but still useful in various chemical reactions.
2-thioxopyrimidine:
The uniqueness of 2-chloro-4-(thiophen-2-yl)thieno[3,2-d]pyrimidine lies in its combined thiophene and pyrimidine structure, which imparts distinct electronic and biological properties, making it a valuable compound for research and development.
Biological Activity
Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological effects, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
1. Synthesis of Thieno[3,2-d]pyrimidine Derivatives
The synthesis of thieno[3,2-d]pyrimidine derivatives often involves cyclization reactions starting from 3-amino-thiophene-2-carboxylate derivatives. A common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, leading to the formation of thieno[3,2-d]pyrimidin-4-ones. The following table summarizes various synthetic pathways reported in the literature:
Anticancer Properties
Thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer activity by inhibiting various enzymes involved in cancer cell proliferation. Research indicates that these compounds can target specific protein kinases crucial for cellular signaling pathways. For instance, a study highlighted that certain derivatives showed potent inhibition against triple-negative breast cancer cells (MDA-MB-231) with IC50 values as low as 27.6 μM .
Antimalarial Activity
Recent studies have identified thieno[3,2-d]pyrimidine derivatives as promising candidates for antimalarial drug development. A series of compounds were evaluated for their activity against both the erythrocytic stage of Plasmodium falciparum and the hepatic stage of Plasmodium berghei. Among these, the chloro analogue demonstrated good efficacy against P. falciparum with moderate toxicity on HepG2 cells .
The mechanism underlying the biological activity of thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound acts as an inhibitor of certain kinases, disrupting their activity and leading to potential therapeutic effects such as anti-cancer activity . This inhibition can affect various signaling pathways critical for cell survival and proliferation.
3. Case Studies
Several case studies have been published that detail the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives:
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Case Study 1: Antitumor Activity
A series of novel thieno[3,2-d]pyrimidine derivatives were synthesized and tested for their antitumor activity against several cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxic effects . -
Case Study 2: Antimalarial Efficacy
In a comprehensive study involving 28 thieno[3,2-d]pyrimidine derivatives, researchers found that specific substitutions at position 4 significantly influenced antiplasmodial activity. The chloro derivative was particularly effective against both P. falciparum and P. berghei .
4. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives. Key findings from various studies include:
- Substituent Effects: The presence of halogen groups at specific positions enhances anticancer activity.
- Functional Group Variations: Modifications at position 4 have shown to significantly alter antimalarial efficacy.
The following table summarizes some notable SAR findings:
Properties
IUPAC Name |
2-chloro-4-thiophen-2-ylthieno[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2S2/c11-10-12-6-3-5-15-9(6)8(13-10)7-2-1-4-14-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDPXLUZWJSHBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC3=C2SC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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